molecular formula C21H21NO7S B10871313 methyl 4-{(3E)-1-[2-(2-hydroxyethoxy)ethyl]-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate

methyl 4-{(3E)-1-[2-(2-hydroxyethoxy)ethyl]-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate

Cat. No.: B10871313
M. Wt: 431.5 g/mol
InChI Key: XNGSMRVCBRNQCC-UHFFFAOYSA-N
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Description

METHYL 4-[4-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a pyrrole ring, and a thienylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[4-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE involves multiple steps, starting with the preparation of the pyrrole ring and the benzoate ester. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the synthesis may involve the use of a base such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[4-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

METHYL 4-[4-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which METHYL 4-[4-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors or signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-[4-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE
  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • 4-((2-Hydroxyethoxy)carbonyl)benzoic acid

Uniqueness

METHYL 4-[4-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE is unique due to its complex structure, which includes multiple functional groups and aromatic rings

Properties

Molecular Formula

C21H21NO7S

Molecular Weight

431.5 g/mol

IUPAC Name

methyl 4-[4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C21H21NO7S/c1-28-21(27)14-6-4-13(5-7-14)17-16(18(24)15-3-2-12-30-15)19(25)20(26)22(17)8-10-29-11-9-23/h2-7,12,17,23,25H,8-11H2,1H3

InChI Key

XNGSMRVCBRNQCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)C3=CC=CS3

Origin of Product

United States

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